molecular formula C20H20N4O3S B2886707 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428360-36-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2886707
CAS RN: 1428360-36-4
M. Wt: 396.47
InChI Key: RMCNSYJSSLCUSU-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Agents

Several research studies have focused on the development of sulfonamide derivatives for potential antitumor and anticancer applications. For instance, visible-light-driven sulfonylation/cyclization has been utilized to synthesize compounds with potential antitumor activity, showcasing the utility of sulfonamides in the development of new therapeutic agents (Wang et al., 2021). Moreover, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their cytotoxic properties against cancer cell lines, highlighting the importance of sulfonamide moieties in the search for novel anticancer drugs (Redda et al., 2010).

Enzyme Inhibition

The exploration of sulfonamide-based compounds extends to their role as enzyme inhibitors. New sulfonamides featuring benzodioxane and acetamide moieties have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase, demonstrating the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Corrosion Inhibition

In materials science, sulfonamide derivatives have been identified as effective corrosion inhibitors. A study on benzimidazole derivatives based on 8-hydroxyquinoline showed promising results in preventing steel corrosion in acidic conditions, illustrating the versatility of sulfonamide-based compounds beyond medicinal applications (Rbaa et al., 2020).

Anion Binding and Supramolecular Chemistry

Sulfonamides have also been investigated for their anion binding properties in supramolecular chemistry. Research on calixarene-based tetrazole-containing hosts and acyl sulfonamide hosts has uncovered their competency in anion binding, which could have implications in the design of new materials and sensors (Pinter et al., 2011).

Synthesis Methodologies

The development of synthesis methodologies involving sulfonamides represents another area of significant research interest. For example, the use of sulfonamide chemistry has facilitated the one-pot synthesis of complex organic compounds, such as polyhydroquinoline derivatives, showcasing the role of sulfonamides in advancing synthetic organic chemistry (Khaligh et al., 2014).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23-13-19(21-14-23)28(26,27)22-17-9-10-18-16(12-17)8-5-11-24(18)20(25)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNSYJSSLCUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

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